N1-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethoxy-2-methylpropyl)oxalamide
Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethoxy-2-methylpropyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N1-C(=O)-C(=O)-N2) backbone. The N1 position is substituted with a 5-chloro-2-methoxyphenyl group, while the N2 position features a 2,3-dimethoxy-2-methylpropyl substituent. Its structural complexity suggests possible bioactivity in receptor-binding or enzymatic inhibition contexts.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethoxy-2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5/c1-15(23-4,9-21-2)8-17-13(19)14(20)18-11-7-10(16)5-6-12(11)22-3/h5-7H,8-9H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBDEXNJDYGPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethoxy-2-methylpropyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a 5-chloro-2-methoxyphenyl group and a 2,3-dimethoxy-2-methylpropyl moiety linked through an oxalamide bond. This unique structure suggests diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains; further studies needed. |
| Anticancer | Potential to inhibit cancer cell proliferation; ongoing research required. |
| Enzyme Inhibition | May inhibit metabolic enzymes; specific targets yet to be fully characterized. |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various oxalamides, including this compound against Escherichia coli and Staphylococcus aureus. Results indicated moderate inhibition zones compared to standard antibiotics, suggesting potential as an antimicrobial agent .
- Anticancer Potential : In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction, although further elucidation of the pathways involved is necessary .
- Enzyme Interaction Studies : Molecular docking simulations suggested that this compound has a high binding affinity for certain kinases involved in cancer signaling pathways. This interaction may contribute to its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their comparative attributes:
Key Observations
Bioactivity Divergence: The target compound shares structural motifs with antiviral oxalamides (e.g., compound 14 ) and flavoring agents (e.g., No. 1769 ). Its 5-chloro-2-methoxyphenyl group may enhance binding to hydrophobic pockets in viral proteins or receptors, akin to the 4-chlorophenyl group in compound 13.
Metabolic and Safety Profiles: Food-grade oxalamides (e.g., No. 1769) exhibit high NOEL values (100 mg/kg/day) due to rapid hydrolysis and glucuronidation pathways . The target compound’s 2-methylpropyl and methoxy groups may slow metabolism, necessitating toxicity studies. Compound XXXX highlights regulatory scrutiny for reactive metabolites, suggesting analogous evaluations are warranted for the target compound.
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods for related oxalamides, such as coupling chloro-phenyl isocyanates with substituted amines . Yields for analogues range from 36% (compound 13 ) to 53% (compound 15 ), indicating moderate efficiency.
Structural-Activity Relationships (SAR)
- Chlorophenyl vs. Methoxyphenyl : Chlorine at the phenyl ring (target compound vs. compound 14) may enhance electronegativity and target binding but could increase toxicity.
- Alkyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
